molecular formula C13H16ClNO2 B2727643 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide CAS No. 1397212-66-6

2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide

Cat. No. B2727643
CAS RN: 1397212-66-6
M. Wt: 253.73
InChI Key: RXISVYFSHAQDNC-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CBMA, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CBMA is a member of the acetamide family and is a white crystalline solid with a molecular formula of C15H19ClNO2.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide may act as an inhibitor of the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival. 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has also been shown to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have suggested that 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and to protect against neurodegeneration by reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide is its low toxicity and high selectivity towards cancer cells. 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has also been shown to have a long half-life, which makes it an attractive candidate for drug development. However, the limitations of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide include its low solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the study of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of research is the development of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the immunomodulatory effects of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide and its potential use as an immunomodulatory agent. Additionally, further studies are needed to understand the exact mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide involves the reaction of 3-hydroxybenzaldehyde with cyclobutylmethylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by recrystallization to obtain pure 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide.

Scientific Research Applications

2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neuropathic pain. 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has also been studied for its role in the regulation of the immune system and its potential use as an immunomodulatory agent.

properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-8-13(17)15(9-10-3-1-4-10)11-5-2-6-12(16)7-11/h2,5-7,10,16H,1,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXISVYFSHAQDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide

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